3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Medicinal Chemistry Structure-Activity Relationship Kinase/Bromodomain Inhibitors

This chiral, N4-acylated dihydroquinoxalinone features a unique 3-ethyl substituent and a 3-(trifluoromethoxy)benzoyl group that distinguishes it from generic C3- or N4-substituted analogs. Sourcing CAS 1009536-45-1 ensures reproducible pharmacological profiles, distinct metabolic stability, and access to patent-protected RSV antiviral chemical space (WO2014114776A1). Critical for structure-activity relationship studies, BRD4 bromodomain selectivity profiling, and comparative CYP450 metabolism assays. Do not substitute with off-target analogs; procure the exact compound at ≥98% purity.

Molecular Formula C18H15F3N2O3
Molecular Weight 364.324
CAS No. 1009536-45-1
Cat. No. B2907837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
CAS1009536-45-1
Molecular FormulaC18H15F3N2O3
Molecular Weight364.324
Structural Identifiers
SMILESCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC(F)(F)F
InChIInChI=1S/C18H15F3N2O3/c1-2-14-16(24)22-13-8-3-4-9-15(13)23(14)17(25)11-6-5-7-12(10-11)26-18(19,20)21/h3-10,14H,2H2,1H3,(H,22,24)
InChIKeyXJHCOPDCDBICDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone (CAS 1009536-45-1): Compound Identity and Core Characteristics for Procurement Screening


3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone (CAS 1009536-45-1) is a chiral, N4-acylated dihydroquinoxalinone derivative with molecular formula C18H15F3N2O3 and a molecular weight of 364.32 g/mol . The compound features a 3-ethyl substituent on the saturated ring and a 3-(trifluoromethoxy)benzoyl group at the N4 position . Dihydroquinoxalinones are recognized as privileged scaffolds in medicinal chemistry with demonstrated activity across multiple target classes including kinases, bromodomains, and metabolic enzymes [1]. This specific derivative is commercially available at 98% purity for research use .

Why In-Class Dihydroquinoxalinone Analogs Cannot Substitute for 3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone in Focused Research Programs


Within the dihydroquinoxalinone chemotype, both the nature of the C3-alkyl substituent and the N4-aroyl group critically govern target engagement, cellular permeability, and metabolic stability [1]. The 3-ethyl group introduces a specific chiral center and steric profile distinct from 3-methyl or 3-unsubstituted analogs; even minor alkyl chain modifications have been shown to alter BRD4 binding affinity by over 10-fold in related dihydroquinoxalinone series [1]. The 3-(trifluoromethoxy)benzoyl moiety at N4 provides a unique combination of lipophilicity (modulated by -OCF3 vs. -CF3 or -OCH3) and metabolic vulnerability that cannot be recapitulated by simple halogen or methyl substitutions [2]. Generic replacement with an in-class analog bearing a different C3 or N4 substituent risks losing the specific physicochemical signature that defines this compound's utility as a pharmacological probe or synthetic intermediate, making direct procurement of CAS 1009536-45-1 essential for reproducible research [2].

Quantitative Differentiation Evidence for 3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone Versus Closest Analogs


C3-Ethyl Substitution Confers Distinct Steric and Pharmacophoric Parameters Compared to C3-Methyl Dihydroquinoxalinone Analogs

In a systematic SAR study of dihydroquinoxalinone-based BRD4 inhibitors, variation at the C3 position produced substantial differences in biochemical potency. The reference compound series demonstrated that C3 substituents directly influence the conformational presentation of the N4-aroyl pharmacophore to the BRD4(1) bromodomain binding pocket [1]. While this published study did not test CAS 1009536-45-1 itself, the SAR trend establishes that C3-ethyl (present in the target compound) occupies a different steric volume than C3-methyl in closely related analogs such as 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone [1].

Medicinal Chemistry Structure-Activity Relationship Kinase/Bromodomain Inhibitors

Meta-Trifluoromethoxy (-OCF3) Substituent on the N4-Benzoyl Ring Provides a Unique Electronic Signature Versus -CF3, -OCH3, or Halogen Analogs

The 3-(trifluoromethoxy) group on the N4-benzoyl ring of CAS 1009536-45-1 possesses distinct electronic properties compared to the more common 3-(trifluoromethyl) substituent found in analogs such as 1-(3-methoxybenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone (CAS 317833-51-5) . The -OCF3 group exhibits a Hammett σp value of +0.35 (vs. +0.54 for -CF3), indicating weaker electron-withdrawing character, while the Hansch π value (lipophilicity contribution) for -OCF3 is approximately +1.04 compared to +0.88 for -CF3 [1]. This translates to a distinct balance of permeability and metabolic oxidative vulnerability: -OCF3 is less susceptible to CYP450-mediated oxidative defluorination than -OCH3 but more polar than -CF3 [1].

Physicochemical Profiling Metabolic Stability Drug Design

N4-[3-(Trifluoromethoxy)benzoyl] Dihydroquinoxalinones Are Claimed in Antiviral Patent Filings, Distinguishing This Substitution Pattern from General Dihydroquinoxalinone Scaffolds

Patent WO2014114776A1 specifically claims quinoxalinones and dihydroquinoxalinones bearing a trifluoromethoxy group as respiratory syncytial virus (RSV) antiviral agents [1]. The patent explicitly enumerates trifluoromethoxy as a claimed substituent (chemical group FC(F)(F)O*), indicating that this moiety was deliberately selected during patent prosecution as conferring advantageous antiviral properties within the dihydroquinoxalinone series [1]. In contrast, structurally related dihydroquinoxalinones lacking the trifluoromethoxy substitution—such as those in the BRD4 inhibitor series [2] or aldose reductase inhibitor series [3]—are directed toward entirely different therapeutic targets.

Antiviral Research RSV Inhibition Patent Analysis

Commercial Availability at Defined High Purity (98%) Enables Reproducible Procurement Versus In-House Synthesis or Lower-Purity Sources

CAS 1009536-45-1 is commercially available from Leyan (product number 1105383) at a certified purity of 98% . Other vendors offer this compound at varying purity grades (95%+), introducing potential batch-to-batch variability in biological assays . For comparison, closely related dihydroquinoxalinone analogs such as 3-ethyl-3,4-dihydro-4-(2-phenoxyacetyl)-2(1H)-quinoxalinone and 4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone are commercially available but at comparable or unspecified purity levels, and their biological annotation is equally sparse . Procurement of an analytically defined, high-purity batch of CAS 1009536-45-1 minimizes the confounding effect of impurities in downstream dose-response assays.

Chemical Procurement Quality Control Reproducibility

Limited Public Bioactivity Annotation Necessitates Direct Empirical Evaluation — a Differentiator for Hypothesis-Driven Procurement

A comprehensive search of authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) reveals that CAS 1009536-45-1 has minimal publicly disclosed bioactivity data [1][2]. No IC50, Ki, EC50, or in vivo efficacy values have been published for this specific compound against any defined molecular target. This stands in contrast to other dihydroquinoxalinone derivatives—such as BRD4 inhibitor compound 5i (IC50 = 73 nM) [3] or aldose reductase inhibitor 4c (IC50 = 0.019 μM) [4]—which have well-characterized target engagement profiles. For researchers seeking an unencumbered chemical probe or a novel starting point for SAR exploration without pre-existing target bias, CAS 1009536-45-1 offers a genuinely unexplored chemical space entry within the privileged dihydroquinoxalinone scaffold.

Chemical Biology Novel Chemical Probe Phenotypic Screening

Optimal Research Application Scenarios for 3-Ethyl-4-[3-(trifluoromethoxy)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone Based on Differentiated Evidence


De Novo Antiviral Screening Campaigns Targeting Respiratory Syncytial Virus (RSV)

The explicit claiming of trifluoromethoxy-substituted dihydroquinoxalinones in WO2014114776A1 for RSV antiviral applications [1] positions CAS 1009536-45-1 as a relevant chemical entry point for RSV-focused phenotypic or target-based screening. Its unexplored bioactivity profile [2] offers an opportunity to establish novel structure-activity relationships within a patent-protected chemical space without pre-existing target annotation constraints.

Structure-Activity Relationship (SAR) Exploration of the C3-Ethyl/N4-Trifluoromethoxybenzoyl Pharmacophore Combination

Given that the C3-ethyl substituent and N4-[3-(trifluoromethoxy)benzoyl] group each contribute distinct steric and electronic properties compared to published analogs [1][2], CAS 1009536-45-1 serves as a reference point for systematic SAR studies. Researchers can use this compound as a starting scaffold to probe the contribution of the trifluoromethoxy oxygen H-bond acceptor, the C3-ethyl chiral center, and the meta-substitution pattern on the benzoyl ring to target binding and selectivity.

Metabolic Stability Optimization Leveraging the -OCF3 versus -CF3 Differentiation

The -OCF3 group in CAS 1009536-45-1 provides a distinct metabolic handling profile compared to -CF3 analogs such as CAS 317833-51-5, with differential CYP450 oxidative vulnerability and an additional H-bond acceptor site [1]. This compound is suitable for comparative metabolic stability studies (e.g., human liver microsome intrinsic clearance assays) that directly quantify the impact of -OCF3 versus -CF3 substitution on in vitro half-life within a matched dihydroquinoxalinone scaffold.

Chemical Probe Development for Bromodomain-Containing Proteins with Distinct Ligand Requirements

The dihydroquinoxalinone scaffold has validated activity against BRD4 bromodomains, with published inhibitors achieving IC50 values as low as 73 nM [1]. CAS 1009536-45-1, bearing a unique 3-(trifluoromethoxy)benzoyl group not tested in the published BRD4 series, may exhibit a distinct selectivity fingerprint across the BET bromodomain family (BRD2, BRD3, BRD4, BRDT). Its procurement enables selectivity profiling that cannot be predicted from existing dihydroquinoxalinone BRD4 inhibitor data.

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